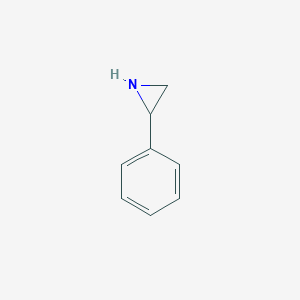
2-フェニルアジリジン
概要
説明
2-Phenylaziridine is an organic compound with the molecular formula C₈H₉N. It is a three-membered nitrogen-containing heterocycle, specifically an aziridine, with a phenyl group attached to the second carbon atom. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .
科学的研究の応用
2-Phenylaziridine has several applications in scientific research:
Chemistry:
- It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- Aziridines, including 2-phenylaziridine, are used in the development of antibacterial and antimicrobial agents .
- They are also explored for their potential in non-viral gene transfection .
Industry:
作用機序
Target of Action
2-Phenylaziridine is an organic compound that primarily targets the process of polymerization . It is used as a building block for polyamines through anionic and cationic ring-opening polymerization .
Mode of Action
The mode of action of 2-Phenylaziridine involves its interaction with the polymerization process. It is used in the production of polyamines, which are essential for a variety of biological functions . The compound is involved in the anionic and cationic ring-opening polymerization, contributing to the formation of polymers with various structures .
Biochemical Pathways
The primary biochemical pathway affected by 2-Phenylaziridine is the polymerization of ring-strained nitrogen-containing monomers . The compound contributes to the formation of polymers with various structures, including branched and linear forms . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Result of Action
The result of 2-Phenylaziridine’s action is the formation of polymers through the process of anionic and cationic ring-opening polymerization . These polymers have a wide range of applications, including antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Action Environment
The action of 2-Phenylaziridine is influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of other reactive monomers . .
生化学分析
Biochemical Properties
It is known that aziridines, the class of compounds to which 2-Phenylaziridine belongs, are highly reactive due to their ring strain, making them susceptible to attack from nucleophilic species .
Molecular Mechanism
Aziridines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the strained three-membered ring, leading to the formation of polyamines .
Temporal Effects in Laboratory Settings
In laboratory settings, the polymerization of 2-Phenylaziridine was found to form only low molecular weight polymers of ≤3000 g mol −1 . These polymerizations did not result in full monomer consumption due to high rates of termination .
Metabolic Pathways
Aziridines are known to be involved in the production of polyamines through various routes .
Subcellular Localization
The localization of a protein or compound within a cell can greatly influence its activity and function .
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylaziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For example, the reaction of N-aminophthalimide with (E)-stilbene in the presence of lead tetraacetate yields trans-2,3-diphenyl-1-phthalimidoaziridine, which can be further converted to 2-phenylaziridine . Another method involves the reduction of O-substituted dibenzyl ketoximes or chalcone oxime .
Industrial Production Methods: Industrial production of aziridines, including 2-phenylaziridine, often involves the cyclization of amino alcohols. The Nippon Shokubai process, for instance, uses an oxide catalyst and high temperatures to dehydrate aminoethanol .
化学反応の分析
2-Phenylaziridine undergoes various chemical reactions due to its strained ring structure:
Oxidation and Reduction:
- Oxidation of 2-phenylaziridine can lead to the formation of aziridine N-oxides.
- Reduction reactions typically involve the opening of the aziridine ring to form amines.
Substitution Reactions:
- Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
- Common reagents include alkyl halides, which can lead to the formation of N-alkylated aziridines.
Ring-Opening Reactions:
- Acidic or basic conditions can induce ring-opening reactions, leading to the formation of β-amino alcohols or diamines .
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions typically yield β-amino alcohols .
類似化合物との比較
Ethyleneimine: The simplest aziridine, which lacks the phenyl group and has different reactivity and applications.
Uniqueness:
特性
IUPAC Name |
2-phenylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKLFWSUVVUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298431, DTXSID60902879 | |
| Record name | 2-Phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3454 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-00-9 | |
| Record name | 2-Phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-phenylaziridine?
A1: The molecular formula of 2-phenylaziridine is C8H9N, and its molecular weight is 119.17 g/mol.
Q2: What are the key spectroscopic features of 2-phenylaziridine?
A2: Spectroscopic analysis of 2-phenylaziridine reveals important structural information. For instance, 1H NMR studies of N-chloro-2-phenylaziridine allowed the determination of its preferred conformation based on the geminal coupling constants of the aziridine ring protons. [] Substituent effects on 13C chemical shifts have also been studied for a series of 1-arylsulfonyl-2-arylaziridines. []
Q3: How does the nitrogen pyramid in 2-phenylaziridines influence their reactivity?
A3: The steepness of the nitrogen pyramid in cis- and trans-isomers of activated 2-phenylaziridines significantly impacts their reaction pathway with nucleophiles like xanthyl anion. While trans-isomers undergo nucleophilic ring opening, cis-isomers predominantly exhibit C-N homolysis via single electron transfer. This difference highlights the influence of nitrogen configuration on the competition between these two reaction pathways. []
Q4: How does the presence of electron-withdrawing groups on the nitrogen affect the reactivity of 2-phenylaziridines?
A4: Activated 2-phenylaziridines, bearing electron-withdrawing groups like sulfonyl or benzoyl on the nitrogen, exhibit distinct reactivity patterns. The presence of a strong activating group like tosyl allows for uncatalyzed ring opening with alcohols even under neutral conditions, while weaker activation necessitates the use of catalysts or results in competing side reactions. []
Q5: How do different nucleophiles react with activated 2-phenylaziridines?
A5: Studies have shown that the regioselectivity of nucleophilic ring opening in activated 2-phenylaziridines is influenced by both the nature of the nucleophile and the reaction conditions. For instance, ethoxide exclusively leads to normal ring opening, while methoxide can result in a significant amount of abnormal ring opening product. Under acidic conditions, the ring opening proceeds exclusively at the benzylic carbon. []
Q6: What are the common synthetic routes for preparing 2-phenylaziridine derivatives?
A6: Various methods exist to synthesize 2-phenylaziridine derivatives. One approach involves the ring closure of 2-chloro-2-phenylethylammonium chloride, highlighting the importance of this compound as a synthetic intermediate. [] Another method utilizes the reaction of styrene with ammonia in a micellar system using iodide as a catalyst and bleach as an oxidant, offering a greener alternative for producing unprotected 2-phenylaziridine. []
Q7: How can 2-phenylaziridine derivatives be used in catalytic reactions?
A7: N-Heterocyclic carbenes derived from 2-phenylaziridine have shown promise as ligands in transition metal catalysis. For instance, titanium and zirconium complexes bearing chiral bis(N-tosyl-2-amino-2-phenylethyl)benzylamine ligands, derived from (S)-N-tosyl-2-phenylaziridine, exhibit good activity in the polymerization of 1-hexene. []
Q8: How does the stereochemistry of 2-phenylaziridine influence its reactivity and applications?
A8: The stereochemistry of 2-phenylaziridine plays a crucial role in its reactivity. For instance, the catalytic hydrogenolysis of optically active 2-methyl-2-phenylaziridine over palladium leads to inversion of configuration, while platinum catalysts result in significant retention of configuration. This highlights the influence of the catalyst on the stereochemical outcome of the reaction. [, ]
Q9: How does the choice of solvent affect the stereochemical outcome of reactions involving 2-phenylaziridine?
A9: Solvent choice significantly impacts the stereochemistry of catalytic hydrogenolysis in 2-methyl-2-phenylaziridine. Reactions in ethanol predominantly yield the inverted product, whereas benzene favors retention of configuration. This effect is attributed to solvent-dependent variations in adsorption strength and interactions with the catalyst surface. [, , ]
Q10: How has computational chemistry been employed to study the reactivity of 2-phenylaziridine derivatives?
A10: Density functional theory (DFT) calculations have proven valuable for elucidating the mechanism of rhodium-catalyzed carbonylative ring expansion of N-tert-butyl-2-phenylaziridine to β-lactams. [] These studies shed light on the crucial role of hyperconjugation in activating the C-N bond cleavage and explain the observed regioselectivity.
Q11: How do DFT calculations contribute to understanding the stereochemistry of reactions involving 2-phenylaziridine?
A11: DFT calculations provide insights into the diastereoselectivity of styrene aziridination using a novel magnetically recyclable Cu(II) catalyst. While the trans diastereomer appears thermodynamically favored, computations suggest the kinetic preference for the cis isomer due to stabilizing π-stacking interactions. []
Q12: What are the potential applications of 2-phenylaziridine derivatives in materials science?
A12: The rigid three-membered ring structure of 2-phenylaziridine makes it a valuable building block for incorporating into larger molecular architectures. For instance, 2,4-diphenylpyrrole, readily synthesized from 2-phenylaziridine, serves as a precursor to pyrrole dimethine fluorescent dyes with potential applications in materials science and biomedical imaging. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


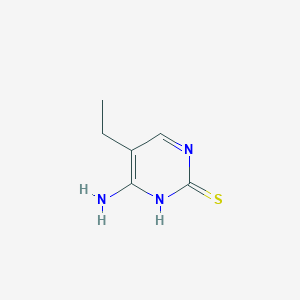

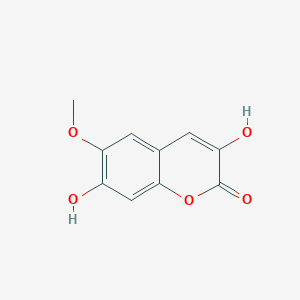
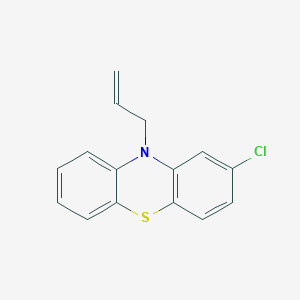
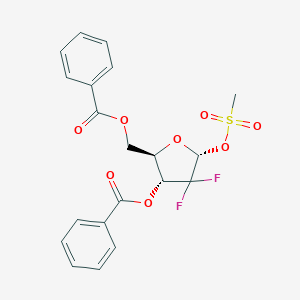


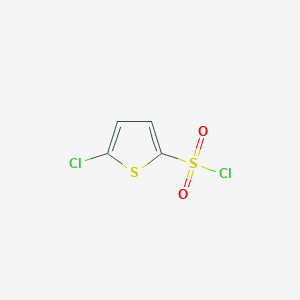
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
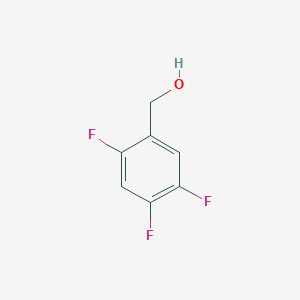
![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)

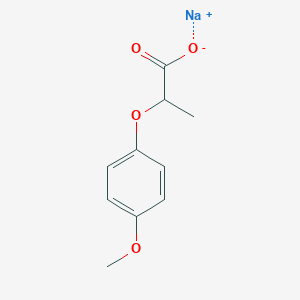
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
